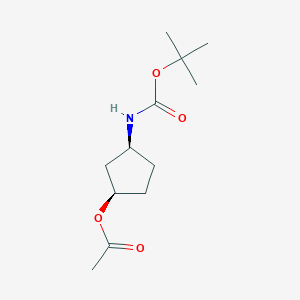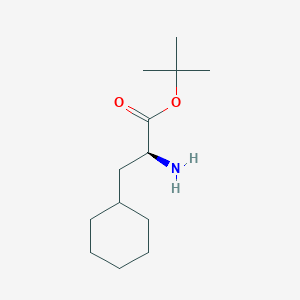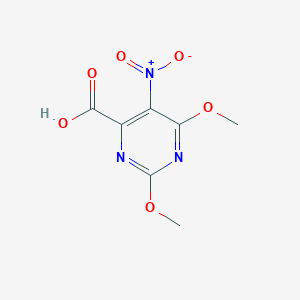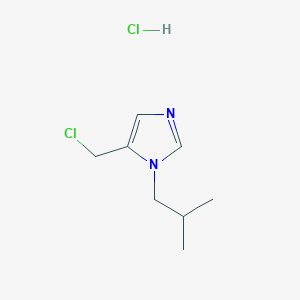
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-cyanophenyl)propanoic acid
Overview
Description
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-cyanophenyl)propanoic acid, also known as Boc-3-CPA, is a chemical compound that belongs to the class of amino acids. It has gained significant attention in the field of scientific research due to its potential applications in drug development and as a starting material for the synthesis of various other compounds.
Scientific Research Applications
Synthesis and Intermediates
(R)-2-((tert-Butoxycarbonyl)amino)-3-(2-cyanophenyl)propanoic acid is a key intermediate in the synthesis of biologically active compounds and natural products. For instance, it has been used in the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, a crucial intermediate of Biotin, which plays an essential role in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Enantioselective Synthesis
Enantioselective synthesis is another significant application area, where such compounds are used to achieve high enantiomeric purity in the synthesis of neuroexcitants and other bioactive molecules. For example, both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid, an analogue of the neuroexcitant AMPA, have been synthesized employing enantiomerically pure glycine derivatives such as tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (Pajouhesh et al., 2000).
Crystal Structure and Molecular Conformation
Understanding the crystal structure and molecular conformation of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2-cyanophenyl)propanoic acid derivatives provides insights into their reactivity and interaction potentials. For example, the crystal structure analysis of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate showed that weak intermolecular bonding plays a conformation-stabilizing function, which is crucial for understanding the physical properties and reactivity of these compounds (Kozioł et al., 2001).
Catalysis and Ligand Development
The development of novel ligands for catalysis based on amino acid derivatives, such as those involving (R)-2-((tert-Butoxycarbonyl)amino)-3-(2-cyanophenyl)propanoic acid, is a key area of research. These ligands are used in metal-catalyzed reactions, such as enantioselective transfer hydrogenation of ketones, demonstrating the versatility and utility of these compounds in synthetic chemistry (Pastor et al., 2003).
Asymmetric Hydrogenation
The asymmetric hydrogenation of enamine esters to produce β-amino acid pharmacophores is another critical application. This technique has been employed to synthesize compounds like (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid with high enantiomeric excess, showcasing the potential of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2-cyanophenyl)propanoic acid derivatives in the synthesis of complex molecules with precise stereocontrol (Kubryk & Hansen, 2006).
properties
IUPAC Name |
3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHPGXZOIAYYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216385 | |
| Record name | 2-Cyano-N-[(1,1-dimethylethoxy)carbonyl]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butoxycarbonyl)amino)-3-(2-cyanophenyl)propanoic acid | |
CAS RN |
226924-21-6 | |
| Record name | 2-Cyano-N-[(1,1-dimethylethoxy)carbonyl]phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=226924-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-[(1,1-dimethylethoxy)carbonyl]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001216385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









palladium(II)](/img/structure/B3117698.png)




![[2-(Tert-butylamino)ethyl]dimethylamine](/img/structure/B3117740.png)

